(2-Methoxy-5-phenyl)phenylisothiocyanat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

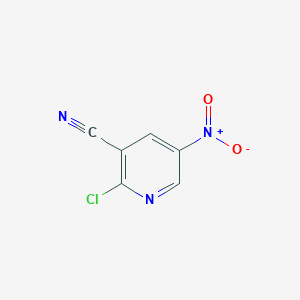

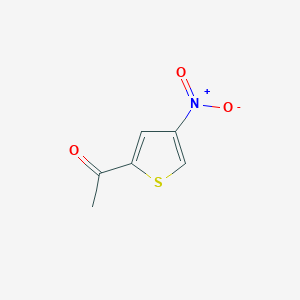

(2-Methoxy-5-phenyl)phenyl isothiocyanate: is an organic compound with the molecular formula C14H11NOS and a molecular weight of 241.31 g/mol . It is also known by its IUPAC name 3-isothiocyanato-4-methoxy-1,1’-biphenyl . This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a biphenyl structure with a methoxy group (-OCH3) at the 2-position .

Wissenschaftliche Forschungsanwendungen

Chemistry:

Synthetic Intermediates: Used as building blocks in the synthesis of various organic compounds, including heterocycles and thioureas.

Biology and Medicine:

Antimicrobial and Anticancer Properties: Isothiocyanates exhibit significant biological activities, including antimicrobial and anticancer properties.

Bioconjugation: Used in bioconjugate chemistry due to their reactivity with amines and proteins.

Industry:

Agrochemicals: Utilized as defense chemicals in plants and as agrochemicals.

Fluorescent Labels: Employed in biological assays as fluorescent labels.

Wirkmechanismus

Target of Action

Isothiocyanates, in general, are known to interact with a variety of biological targets, including enzymes and cellular structures . .

Mode of Action

Phenyl isothiocyanate, a related compound, is known to be a good electrophilic reagent due to the fact that the electrons of the group (N=C=S) could be spread over the benzene, and it is highly reactive with various amines

Biochemical Pathways

Isothiocyanates are considered to be the most biologically active degradation products of glucosinolates, secondary metabolites of some plants, mainly from the Brassicaceae family . They are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .

Action Environment

It is known that the synthesis of isothiocyanates can be carried out under the protection of nitrogen and mild conditions . This suggests that the compound might be sensitive to certain environmental conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

From Amines and Phenyl Isothiocyanate: A novel method involves the replacement reaction of phenyl isothiocyanate with corresponding amines in dimethylbenzene as a solvent under nitrogen protection.

From Primary Amines and Carbon Disulfide: A two-step, one-pot reaction where primary amines or their salts react with carbon disulfide to form intermediate dithiocarbamates, which are then converted to isothiocyanates using T3P (propane phosphonic acid anhydride) as a desulfurating agent.

Industrial Production Methods: Industrial production methods for isothiocyanates often involve the use of thiophosgene or its safer alternatives like thiocarbonyldiimidazole, di-2-pyridyl thiocarbonate, and thiocarbonylditriazole . These methods are designed to minimize toxicity and improve safety during production.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: (2-Methoxy-5-phenyl)phenyl isothiocyanate can undergo nucleophilic substitution reactions where the isothiocyanate group reacts with nucleophiles to form thiourea derivatives.

Addition Reactions: The compound can participate in addition reactions with amines to form thiourea compounds.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with isothiocyanates.

Solvents: Dimethylbenzene, dichloromethane, and other organic solvents are typically used.

Major Products:

Thiourea Derivatives: Formed from the reaction with amines.

Isocyanates: Formed under specific conditions involving rearrangement reactions.

Vergleich Mit ähnlichen Verbindungen

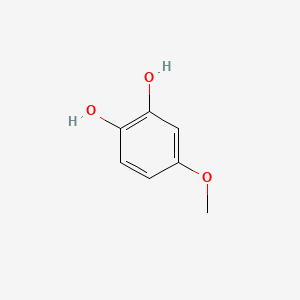

2-Methoxyphenyl isothiocyanate: Similar structure but lacks the phenyl group at the 5-position.

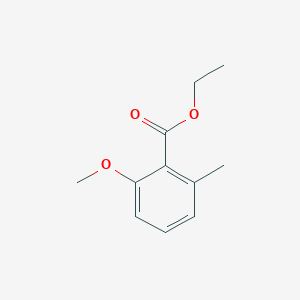

2-Methoxy-5-methylphenyl isothiocyanate: Similar structure but has a methyl group instead of a phenyl group at the 5-position.

Uniqueness:

Eigenschaften

IUPAC Name |

2-isothiocyanato-1-methoxy-4-phenylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NOS/c1-16-14-8-7-12(9-13(14)15-10-17)11-5-3-2-4-6-11/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRMLJYZKZTEFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC=C2)N=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347092 |

Source

|

| Record name | 3-Isothiocyanato-4-methoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206761-68-4 |

Source

|

| Record name | 3-Isothiocyanato-4-methoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.